A Comprehensive Technical Guide to 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 3-Methyl-1-(2-nitrophenyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications
Foreword
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability. The strategic functionalization of the piperazine ring allows for the precise orientation of pharmacophoric elements, making it an invaluable building block in drug design. This guide provides an in-depth technical overview of a specific, yet important derivative, 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride. This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and infectious diseases.[3][4][5] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its synthesis, analytical characterization, and potential applications.
Compound Identification and Physicochemical Properties
3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is the salt form of the parent compound, 3-Methyl-1-(2-nitrophenyl)piperazine. The introduction of the hydrochloride salt is a common strategy in pharmaceutical development to improve the stability and solubility of the free base.
| Identifier | Value | Source |
| IUPAC Name | 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride | N/A |
| CAS Number (Free Base) | 398470-53-6 | PubChem[6] |
| Molecular Formula (Free Base) | C₁₁H₁₅N₃O₂ | PubChem[6] |
| Molecular Weight (Free Base) | 221.26 g/mol | PubChem[6] |
| Molecular Formula (HCl Salt) | C₁₁H₁₆ClN₃O₂ | N/A |
| Molecular Weight (HCl Salt) | 257.72 g/mol | Sigma-Aldrich |
| Canonical SMILES (Free Base) | CC1CN(CCN1)C2=CC=CC=C2[O-] | PubChem[6] |
| InChI Key (Free Base) | JLCKZYKOWUVIPC-UHFFFAOYSA-N | PubChem[6] |
Synthesis and Purification
The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is typically achieved through a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction to form the free base, followed by salt formation.
Synthetic Workflow
The primary synthetic route involves the N-arylation of 2-methylpiperazine with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.[7] The electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.
Caption: Synthetic workflow for 3-Methyl-1-(2-nitrophenyl)piperazine HCl.
Experimental Protocol: Synthesis of the Free Base
This protocol describes the synthesis of the free base via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Methylpiperazine
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methylpiperazine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-Methyl-1-(2-nitrophenyl)piperazine as a yellow oil or solid.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
Purified 3-Methyl-1-(2-nitrophenyl)piperazine (free base)
-
Diethyl ether (Et₂O), anhydrous
-
2M HCl in diethyl ether
Procedure:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride as a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the methyl group, and the non-equivalent protons of the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the protonation state of the piperazine nitrogens.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, providing further structural confirmation.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 222.12.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound. Due to the presence of the nitrophenyl chromophore, UV detection is a suitable method.
| HPLC Parameter | Typical Condition |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 340 nm |
| Column Temperature | 35°C |
This is a representative method; optimization may be required.[8]
Gas Chromatography (GC)
For analysis of the free base or related volatile impurities, GC can be a valuable tool.[9]
| GC Parameter | Typical Condition |
| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Derivatization may be necessary for certain piperazine compounds to improve volatility and peak shape.[8][10]
Applications in Research and Drug Development
While 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is primarily a synthetic intermediate, its structural motifs are relevant to several areas of pharmacology.
Precursor for Active Pharmaceutical Ingredients (APIs)
The primary application of this compound is as a building block. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.[1]
Caption: Functionalization pathway for drug discovery.
Relevance of the Nitrophenylpiperazine Scaffold
Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities. Studies have shown that compounds containing this scaffold can exhibit antimicrobial and antifungal properties.[3][4][11] Additionally, the broader class of N-phenylpiperazines is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, making them relevant for the development of antipsychotic and antidepressant medications.[5][12]
Safety and Handling
Hazard Classification: Irritant.
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
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Analytical CHEMISTRY. (n.d.). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]
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A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.). ResearchGate. Retrieved from [Link]
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Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. Retrieved from [Link]
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1-(2-Nitrophenyl)Piperazine 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Scholars Central. Retrieved from [Link]
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3-methyl-1-(2-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
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Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2025). ResearchGate. Retrieved from [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Semantic Scholar. Retrieved from [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]
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Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2023). IUCr Journals. Retrieved from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
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Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
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1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. (n.d.). PMC - NIH. Retrieved from [Link]
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4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. (2014). MDPI. Retrieved from [Link]
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1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016). SciSpace. Retrieved from [Link]
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Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Retrieved from [Link]
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